molecular formula C15H11NO5 B13992144 Methyl 4-[(4-nitrophenyl)carbonyl]benzoate

Methyl 4-[(4-nitrophenyl)carbonyl]benzoate

Cat. No.: B13992144
M. Wt: 285.25 g/mol
InChI Key: ZJBHPLPTDLRKCU-UHFFFAOYSA-N
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Description

Methyl 4-[(4-nitrophenyl)carbonyl]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group and a nitrophenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-nitrophenyl)carbonyl]benzoate typically involves the esterification of 4-[(4-nitrophenyl)carbonyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-nitrophenyl)carbonyl]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols, base catalysts.

    Hydrolysis: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 4-[(4-aminophenyl)carbonyl]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-[(4-nitrophenyl)carbonyl]benzoic acid and methanol.

Scientific Research Applications

Methyl 4-[(4-nitrophenyl)carbonyl]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-nitrophenyl)carbonyl]benzoate depends on its chemical structure and the specific reactions it undergoes. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds with different biological activities. The ester group can also participate in various biochemical pathways, influencing the compound’s overall effects.

Comparison with Similar Compounds

Methyl 4-[(4-nitrophenyl)carbonyl]benzoate can be compared with other similar compounds, such as:

    Methyl 4-[(4-aminophenyl)carbonyl]benzoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 4-[(4-nitrophenyl)carbonyl]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    This compound derivatives: Various derivatives with different substituents on the aromatic ring.

Properties

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

methyl 4-(4-nitrobenzoyl)benzoate

InChI

InChI=1S/C15H11NO5/c1-21-15(18)12-4-2-10(3-5-12)14(17)11-6-8-13(9-7-11)16(19)20/h2-9H,1H3

InChI Key

ZJBHPLPTDLRKCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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